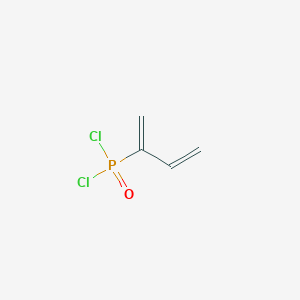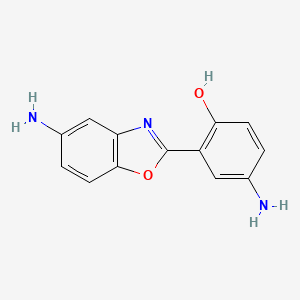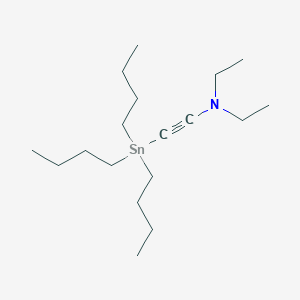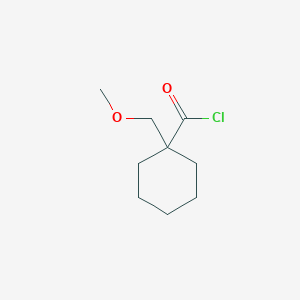
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxymethyl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the methoxymethyl group can yield the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The methoxymethyl group can also participate in reactions, providing additional functionalization options.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: Lacks the methoxymethyl and carbonyl chloride groups, making it less reactive in certain transformations.
Cyclohexane-1-carbonyl chloride: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.
Methoxymethylcyclohexane: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
Uniqueness
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of both the methoxymethyl and carbonyl chloride groups. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
72335-85-4 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
1-(methoxymethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
VNYVXQIGBJTAJK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCCC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


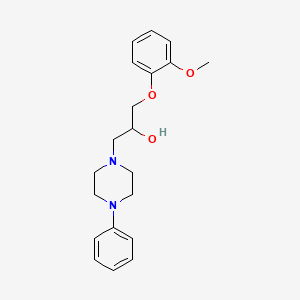
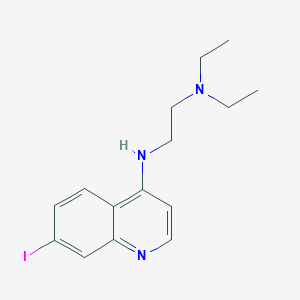
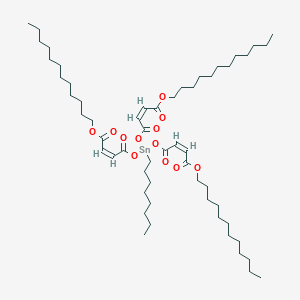
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
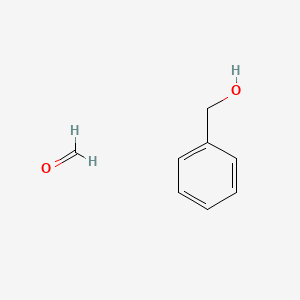

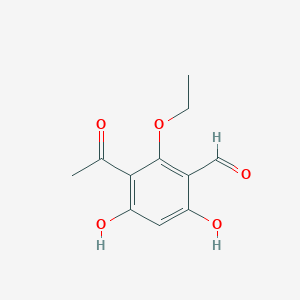
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
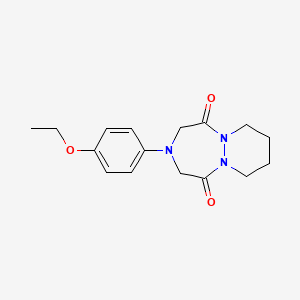
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
